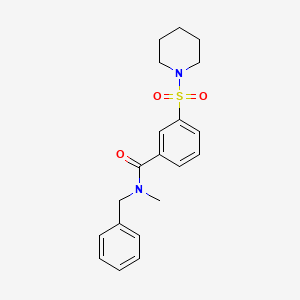![molecular formula C16H23NO2 B4962853 {1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. The compound is also known by its chemical abbreviation, ABPMP.
Mecanismo De Acción
The exact mechanism of action of ABPMP is not fully understood. However, it is known to modulate the activity of the sigma-1 receptor, which in turn affects various cellular signaling pathways. This modulation can result in changes in neuronal excitability, neurotransmitter release, and ion channel activity.
Biochemical and Physiological Effects:
ABPMP has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain. Additionally, ABPMP has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABPMP has several advantages for lab experiments. It is a highly specific ligand for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological functions of the receptor. Additionally, ABPMP has a low toxicity profile, which makes it suitable for in vivo studies.
However, there are also some limitations to using ABPMP in lab experiments. Its synthesis is relatively complex, which can limit its availability and increase its cost. Additionally, its high affinity for the sigma-1 receptor can result in off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on ABPMP. One possible direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases and chronic pain. Another direction is to explore its role in cellular signaling pathways and its potential as a tool for studying the sigma-1 receptor. Additionally, further research is needed to fully understand the mechanism of action of ABPMP and its potential off-target effects.
Métodos De Síntesis
The synthesis of ABPMP involves the reaction between 2-allyloxybenzyl chloride and piperidine in the presence of sodium hydride. The resulting product is then treated with formaldehyde and sodium borohydride to obtain ABPMP.
Aplicaciones Científicas De Investigación
ABPMP has been extensively studied for its potential applications in medicinal chemistry and neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain perception, neuroprotection, and neurodegeneration.
Propiedades
IUPAC Name |
[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-10-19-16-8-4-3-7-15(16)12-17-9-5-6-14(11-17)13-18/h2-4,7-8,14,18H,1,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUHFBHINWVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2-Prop-2-enoxyphenyl)methyl]piperidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)

![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)

![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)


![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)
